Benzoic acid, 4-[(2-thiazolylamino)methyl]-
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Overview
Description
Benzoic acid, 4-[(2-thiazolylamino)methyl]- is a compound that features a benzoic acid moiety substituted with a thiazolylamino group. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-thiazolylamino)methyl]- typically involves the reaction of benzoic acid derivatives with thiazole-containing compounds. One common method is the condensation of 4-formylbenzoic acid with 2-aminothiazole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(2-thiazolylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid or thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid or thiazole rings .
Scientific Research Applications
Benzoic acid, 4-[(2-thiazolylamino)methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(2-thiazolylamino)methyl]- involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules underlies its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid share structural similarities.
Thiazole derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole are structurally related
Uniqueness
Benzoic acid, 4-[(2-thiazolylamino)methyl]- is unique due to the presence of both benzoic acid and thiazole moieties, which confer a combination of properties from both classes. This dual functionality enhances its potential for diverse applications in various fields .
Properties
CAS No. |
62642-70-0 |
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Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
4-[(1,3-thiazol-2-ylamino)methyl]benzoic acid |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)9-3-1-8(2-4-9)7-13-11-12-5-6-16-11/h1-6H,7H2,(H,12,13)(H,14,15) |
InChI Key |
AWPRGNTWDABJDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=CS2)C(=O)O |
Origin of Product |
United States |
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